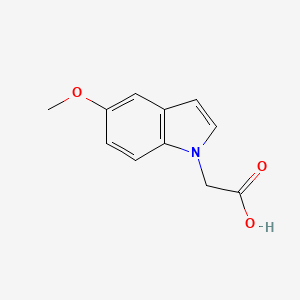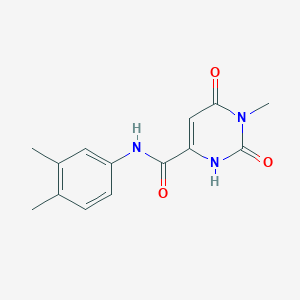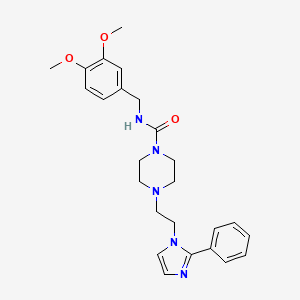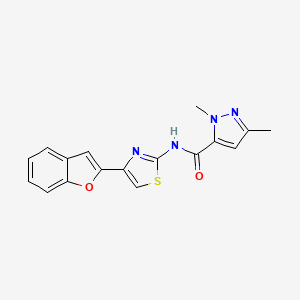![molecular formula C26H20FN3O4 B2580090 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 877657-51-7](/img/no-structure.png)
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a benzofuro group, a pyrimidinone group, and a methylbenzyl group . It is related to a class of compounds known as pyrano[2,3-d]pyrimidine-2,4-diones .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. An X-ray diffraction analysis of a similar compound revealed that all ring atoms in the benzo[4,5]furo[3,2-d]pyrimidinone moieties are almost coplanar .
科学的研究の応用
Anticancer Activity
Compounds related to the specified chemical structure have been investigated for their anticancer properties. For instance, derivatives of similar structures have shown appreciable cancer cell growth inhibition against multiple cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020). Additionally, compounds with fluoro substituents have been found to exhibit anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine, highlighting their potential in anti-lung cancer treatments (Hammam et al., 2005).
Imaging Applications
Fluorinated ligands of the translocator protein (18 kDa) have been developed for imaging neuroinflammatory processes with positron emission tomography (PET). One such compound, DPA-714, is a fluorinated ligand that has been successfully labeled with fluorine-18 for in vivo imaging, showcasing the importance of fluorinated compounds in diagnostic imaging (Dollé et al., 2008).
Anti-inflammatory Activity
Research on related compounds has also explored their potential in anti-inflammatory treatments. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, with implications for their use in treating inflammation-related disorders (Fallah-Tafti et al., 2011).
Synthesis and Characterization
The synthesis and characterization of compounds with similar structures have been extensively studied, providing valuable insights into their chemical properties and potential therapeutic applications. For instance, the synthesis of enantiomers related to the specified chemical structure has been reported, highlighting the importance of stereochemistry in the activity of such compounds (Jing, 2011).
作用機序
Remember, working with chemicals should always be done following the appropriate safety guidelines and ethical considerations. If this compound is synthesized or used in a lab, proper personal protective equipment should be used, and safety data sheets should be consulted to understand the potential hazards .
生化学分析
Biochemical Properties
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with caspase 3, an enzyme involved in the execution phase of cell apoptosis . This interaction leads to the activation of caspase 3, promoting apoptosis in certain cancer cell lines. Additionally, the compound’s structure allows it to bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as fibrosarcoma and lung carcinoma cells, by activating caspase 3/7 and causing cell cycle arrest . Furthermore, this compound influences cell signaling pathways, including those involved in cell proliferation and survival. It also affects gene expression, leading to changes in the expression levels of genes associated with apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to caspase 3, enhancing its enzymatic activity and promoting apoptosis . Additionally, the compound can inhibit certain enzymes, leading to the accumulation of specific metabolites and altering cellular metabolism. The binding interactions with biomolecules are facilitated by the compound’s unique structure, which allows it to fit into the active sites of enzymes and receptors, modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained activation of apoptotic pathways, leading to significant cell death in cancer cell lines. The compound’s stability and activity can be influenced by factors such as temperature, pH, and the presence of other reactive molecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, but exceeding this dosage can result in harmful side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and breakdown . The compound can also affect metabolic flux, leading to changes in the levels of specific metabolites. These interactions can influence the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its solubility, affinity for binding proteins, and the presence of transporters that can actively transport it into or out of cells.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence apoptotic pathways, or to the nucleus, where it can affect gene expression. The precise localization of the compound within the cell can determine its specific effects on cellular processes.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid, followed by cyclization with acetic anhydride and N-methylation with methyl iodide. The resulting intermediate is then coupled with 4-methylbenzylamine and acetylated to yield the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3,4-dihydrobenzofuran-7-carboxylic acid", "acetic anhydride", "methyl iodide", "4-methylbenzylamine", "acetic acid", "sodium acetate", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "dichloromethane", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide to yield the corresponding imine intermediate.", "Step 2: Cyclization of the imine intermediate with acetic anhydride in the presence of sodium acetate to form the benzofuro[3,2-d]pyrimidine intermediate.", "Step 3: N-methylation of the benzofuro[3,2-d]pyrimidine intermediate with methyl iodide in the presence of potassium carbonate and N,N-dimethylformamide to yield the N-methylated intermediate.", "Step 4: Coupling of the N-methylated intermediate with 4-methylbenzylamine in the presence of acetic acid and triethylamine to form the amide intermediate.", "Step 5: Acetylation of the amide intermediate with acetic anhydride in the presence of triethylamine to yield the final product, 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide.", "Step 6: Purification of the final product by column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent, followed by recrystallization from a mixture of hexanes and ethyl acetate." ] } | |
CAS番号 |
877657-51-7 |
分子式 |
C26H20FN3O4 |
分子量 |
457.461 |
IUPAC名 |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C26H20FN3O4/c1-16-6-8-17(9-7-16)14-28-22(31)15-29-23-20-4-2-3-5-21(20)34-24(23)25(32)30(26(29)33)19-12-10-18(27)11-13-19/h2-13H,14-15H2,1H3,(H,28,31) |
InChIキー |
WXRUFSUTXULDBA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2580009.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2580012.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2580013.png)
![2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine](/img/structure/B2580016.png)



![2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2580025.png)
![6-acetyl-2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580026.png)
![Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2580027.png)
![3-[(4-bromophenyl)methyl]-3-methylazetidine hydrochloride](/img/structure/B2580029.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2580030.png)
